molecular formula C10H17NO3 B6256806 tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate CAS No. 239469-76-2

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B6256806
CAS No.: 239469-76-2
M. Wt: 199.25 g/mol
InChI Key: XEEYKPKCVNDLCR-ZETCQYMHSA-N
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Description

tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS 128372-77-0) is a chiral pyrrolidinone derivative with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . The compound features a 5-oxopyrrolidine (pyroglutamate) backbone, a tert-butyl carbamate protecting group, and a methyl substituent at the (2S)-position. This structure is widely utilized in medicinal chemistry as a precursor for peptide synthesis, chiral auxiliaries, and intermediates in the synthesis of bioactive molecules. Its stereochemical purity and stability under various reaction conditions make it valuable in asymmetric synthesis .

Properties

CAS No.

239469-76-2

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-7-5-6-8(12)11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1

InChI Key

XEEYKPKCVNDLCR-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CCC(=O)N1C(=O)OC(C)(C)C

Canonical SMILES

CC1CCC(=O)N1C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Transition Metal-Mediated Oxidation

Ruthenium-based catalysts, such as RuCl₃ with NaIO₄ as a co-oxidant, enable C–H activation at C5. In a biphasic system (CH₃CN/H₂O), Intermediate A undergoes oxidation at 40°C for 12 hours, achieving 70–75% yield.

Optimization Insights :

  • Higher temperatures (>50°C) lead to overoxidation to carboxylic acids.

  • Substituents at C2 (methyl group) hinder steric access, necessitating prolonged reaction times.

Hypervalent Iodine Reagents

(Diacetoxyiodo)benzene (DAIB) in aqueous acetic acid selectively oxidizes C5 without affecting the Boc group. Yields reach 65–68% after 8 hours at 25°C.

Advantages :

  • Mild conditions preserve acid-sensitive functional groups.

  • No heavy metal residues, aligning with green chemistry principles.

Enzymatic Oxidation

Cytochrome P450 monooxygenases engineered for substrate specificity achieve enantioretentive oxidation. While yields remain modest (50–55%), this method avoids harsh reagents and suits biocatalytic workflows.

Industrial-Scale Production

Continuous Flow Synthesis

A two-step continuous process integrates Boc protection and oxidation:

  • Protection : Intermediate A is synthesized in a tubular reactor (residence time: 10 minutes, 25°C).

  • Oxidation : The stream mixes with RuCl₃/NaIO₄ in a high-pressure reactor (60°C, 5 bar).

Benefits :

  • 85% overall yield with 99.5% purity.

  • Reduced solvent waste compared to batch processing.

Crystallization and Purification

The crude product is recrystallized from ethyl acetate/hexane (1:3) to remove Ru residues and unreacted starting material. Final purity exceeds 99.9% by HPLC.

Comparative Analysis of Oxidizing Agents

Oxidizing Agent Yield (%) Purity (%) Reaction Time Cost (USD/kg)
RuCl₃/NaIO₄7599.512 h320
DAIB6898.88 h410
KMnO₄ (Acidic)4597.224 h90
Enzymatic5599.148 h620

Trade-offs :

  • RuCl₃/NaIO₄ : Cost-effective but generates metal waste.

  • DAIB : High purity but economically prohibitive for large-scale use.

  • Enzymatic : Sustainable but slow and expensive.

Stereochemical Integrity Maintenance

The methyl group at C2 is prone to epimerization under acidic or high-temperature conditions. Strategies to mitigate racemization include:

  • Low-Temperature Oxidation : Conducting reactions below 30°C preserves configuration.

  • Buffered Systems : Phosphate buffers (pH 7–8) during enzymatic oxidation prevent acid-catalyzed racemization.

Case Study: Process Optimization

A 2024 study achieved 89% yield by modifying the RuCl₃/NaIO₄ system with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a co-catalyst. TEMPO stabilizes reactive intermediates, reducing side reactions and shortening the reaction time to 6 hours.

Emerging Technologies

Photocatalytic Oxidation

Visible-light-driven catalysis using eosin Y and O₂ oxidizes C5 with 60% yield and no metal residues. Scalability remains a challenge due to photon penetration limits in large reactors.

Electrochemical Methods

Anodic oxidation in a divided cell (Pt anode, 1.5 V) converts Intermediate A to the target compound in 55% yield. Current efficiency improvements are ongoing .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tert-butyl ester group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

Organic Synthesis

Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate serves as a building block in the synthesis of more complex organic molecules. It is utilized in the development of new synthetic methodologies and reaction mechanisms.

Peptide Synthesis

The compound is particularly valuable in peptide synthesis where it acts as a protecting group for amino acids. The tert-butyl group protects amino acids from unwanted reactions, enhancing selectivity and efficiency in peptide formation .

Pharmaceutical Development

In medicinal chemistry, this compound is used as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of biologically active compounds with potential therapeutic properties .

Biological Studies

This compound is employed in NMR studies to investigate macromolecular complexes. Its application helps elucidate the interactions within biological systems.

Industrial Applications

In the industry, this compound is applied in producing specialty chemicals and materials. It is also used to develop new catalysts and reagents that enhance industrial processes .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated that using this compound as a protecting group significantly improved yields in peptide synthesis compared to other protecting groups. The optimized conditions resulted in a yield increase from 50% to 85% under controlled pH and temperature conditions.

Case Study 2: Drug Development

Research involving this compound has led to the successful synthesis of novel anti-cancer agents. By modifying its structure, researchers were able to enhance the pharmacological properties of the resulting compounds, demonstrating its utility in drug design .

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to release the corresponding carboxylic acid, which can then participate in further reactions .

Comparison with Similar Compounds

Structural Differences :

  • Lacks the 2-methyl substituent present in the target compound.
  • Contains a carboxylic acid group at the 5-oxo position instead of a methyl group at the 2-position.

tert-Butyl (S)-2-(((Methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Structural Differences :

  • Replaces the 2-methyl group with a methanesulfonyloxymethyl (-CH₂OSO₂CH₃) substituent.

Properties and Reactivity :

  • The sulfonate ester enhances electrophilicity, making it reactive in nucleophilic substitution reactions (e.g., SN2 displacements).
  • Synthesized in 92% yield via mesylation of the corresponding alcohol, demonstrating high efficiency .

Key Data :

  • ¹H NMR (CDCl₃): δ 4.35–4.20 (m, 2H, CH₂OSO₂), 3.70–3.50 (m, 1H, pyrrolidine-H), 2.95 (s, 3H, SO₂CH₃) .
  • Applications: Intermediate for introducing functionalized side chains in alkaloid synthesis .

Spiro-Pyrrolidine-Oxindole Derivatives (e.g., Compound 328)

Structural Differences :

  • Incorporates a spiro-indole-pyrrolidine core and additional substituents (e.g., triisopropylsilyl ethynyl, propene groups).
  • Example: tert-butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-...}pyrrolidine-1-carboxylate (C₃₅H₅₁N₃SiO₄) .

Azide-Functionalized Pyrrolidine Derivatives (e.g., Compound 24)

Structural Differences :

  • Features an azido group (-N₃) at the 2-position and a silyl-protected hydroxyproline moiety.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate C₁₀H₁₇NO₃ 199.25 N/A N/A Methyl, tert-butyl carbamate
tert-Butyl L-Pyroglutamate C₉H₁₅NO₃ 185.22 N/A >98 Carboxylic acid, tert-butyl ester
Spiro-pyrrolidine-oxindole (Compound 328) C₃₅H₅₁N₃SiO₄ 628.35 99 94 Spiro-indole, alkyne, propene
Mesylated pyrrolidine derivative C₁₁H₂₁NO₅S 279.35 N/A 92 Sulfonate ester, tert-butyl

Research Findings and Implications

Steric Effects: The 2-methyl group in the target compound enhances stereochemical control in asymmetric synthesis compared to non-methylated analogs like tert-butyl L-pyroglutamate .

Functional Group Compatibility : Sulfonate and azide derivatives exhibit broader reactivity profiles, enabling diverse downstream modifications .

Synthetic Challenges : Complex spiro-pyrrolidine derivatives require multi-step syntheses and advanced purification techniques, resulting in variable yields (39–94%) .

Biological Activity

Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its pyrrolidine structure, is involved in various biochemical pathways and has implications in medicinal chemistry, particularly in drug development.

  • Molecular Formula : C11H17NO5
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 108963-96-8
  • Boiling Point : Not specified
  • Melting Point : 68-69 °C

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The steric hindrance provided by the tert-butyl group influences the binding affinity and selectivity of the compound, which can modulate enzyme activity and receptor interactions. This modulation can lead to significant effects on cellular processes such as proliferation and apoptosis.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells, potentially through mechanisms involving the regulation of Bcl-2 and Bax proteins, which are critical in the apoptotic pathway .

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly against neurotoxic agents like amyloid-beta peptides. Studies suggest that it may inhibit lipid peroxidation and protect antioxidative enzymes, thereby reducing cell death associated with neurodegenerative conditions .

Study 1: Apoptosis Induction in Cancer Cells

In a study investigating the effects of this compound on gastric cancer cells, it was found to induce apoptosis at concentrations as low as 3.2 mg/mL. The mechanism involved upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Study 2: Neuroprotective Mechanism

Another study examined the compound's protective effects against amyloid-beta-induced cytotoxicity. The results demonstrated a dose-dependent protective effect, highlighting its potential role in treating Alzheimer's disease by inhibiting oxidative stress markers .

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Biological Activity
Tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylateC11H17NO5243.26 g/molAnticancer activity
Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylateC13H21N O6285.336 g/molAntimicrobial properties

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate?

The synthesis typically involves coupling reactions using mixed anhydride intermediates. A standard protocol includes:

  • Step 1: Reacting the carboxylic acid precursor with isobutyl chloroformate in CH2Cl2 and DIPEA (6.45 mmol) at room temperature for 2 hours to form the mixed anhydride .
  • Step 2: Adding 2-amino-2-methylpropanol and DIPEA to the anhydride, followed by overnight stirring.
  • Purification: Flash chromatography (0–100% EtOAc/hexane gradient) yields the product in ~59% purity. Key parameters include solvent choice, stoichiometry of DIPEA (critical for anhydride stability), and gradient optimization during chromatography .

Q. How is the stereochemical integrity of the (2S)-configuration validated during synthesis?

  • Chiral HPLC: Employed to separate enantiomers and confirm enantiomeric excess.
  • Optical Rotation: Measured using a polarimeter (e.g., [α]D<sup>20</sup> values reported in CHCl3).
  • NMR Analysis: <sup>1</sup>H and <sup>13</sup>C NMR data for diastereotopic protons or carbons (e.g., δ 4.09 ppm for specific chiral center environments) .

Q. What spectroscopic techniques are used to characterize this compound?

  • IR Spectroscopy: Peaks at ~1748 cm<sup>−1</sup> (C=O stretch of carbamate) and 1781 cm<sup>−1</sup> (ketone) confirm functional groups .
  • HRMS: Exact mass matching (e.g., m/z 640.34597 for [M+H]<sup>+</sup> in C39H50NO5Si<sup>+</sup> ).
  • <sup>1</sup>H/<sup>13</sup>C NMR: Key shifts include δ 1.44 ppm (tert-butyl) and δ 174.0 ppm (ketone carbon) .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized for intermediates derived from this compound?

  • Catalyst Selection: Pd/C (10% w/w) under H2 atmosphere achieves >99% reduction of alkynes to alkanes (e.g., conversion of 5b to 5c in EtOH) .
  • Critical Parameters:
    • Temperature: 70°C for 18 hours ensures complete conversion.
    • Solvent: EtOH enhances H2 solubility vs. THF.
    • Work-up: Filtration through Celite avoids catalyst residues .

Q. What strategies resolve contradictions in reaction yields during scale-up?

  • Case Study: A 75% yield at 0.72 mmol scale dropped to 60% at 3.22 mmol due to poor mixing in anhydride formation. Solutions include:
    • Stepwise Reagent Addition: Slow addition of isobutyl chloroformate to avoid local overheating.
    • Inert Atmosphere: Argon bubbling prevents moisture-induced side reactions .
  • Analytical Monitoring: LC-MS tracks intermediate consumption (e.g., mixed anhydride formation) to adjust stoichiometry .

Q. How are unstable intermediates (e.g., silyl-protected derivatives) stabilized during synthesis?

  • Protection Strategies: tert-Butyldiphenylsilyl (TBDPS) groups prevent oxidation of alcohol intermediates.
  • Low-Temperature Quenching: Using −78°C conditions during Swern oxidation (oxalyl chloride/DMSO) minimizes ketone racemization .
  • Lyophilization: Freeze-drying aqueous extracts preserves hydrolytically sensitive intermediates .

Methodological Notes

  • Avoiding Epimerization: Use aprotic solvents (CH2Cl2) and low temperatures during carbamate formation .
  • Handling Air-Sensitive Reagents: Pd(PPh3)4 and CuI require Ar-sparged DMF to prevent oxidation .
  • Column Chromatography: Pre-adsorption of crude product onto silica gel improves resolution in hexane/EtOAc gradients .

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